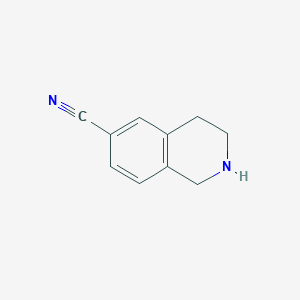

1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile

Descripción

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-2,5,12H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWNQODBLXZUES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437121 | |

| Record name | 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166398-34-1 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166398-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The reaction typically employs zinc dicarbonitrile (Zn(CN)) as the cyanating agent, a palladium catalyst (e.g., Pd(PPh)), and a polar aprotic solvent such as -dimethylformamide (DMF). The process is conducted at elevated temperatures (120°C) for approximately 2 hours, achieving moderate to high yields.

Key Parameters:

| Parameter | Value/Range |

|---|---|

| Catalyst | Pd(PPh) |

| Solvent | DMF |

| Temperature | 120°C |

| Reaction Time | 2 hours |

| Cyanating Agent | Zn(CN) |

This method’s regioselectivity is attributed to the electronic activation of the bromine atom at the 6-position, which facilitates oxidative addition to the palladium center. Subsequent transmetallation with Zn(CN) and reductive elimination yield the desired carbonitrile product.

Cyclization Strategies via Pictet-Spengler Reaction

Alternative routes involve constructing the tetrahydroisoquinoline core through a Pictet-Spengler cyclization, followed by post-functionalization to introduce the nitrile group. While less common for this specific derivative, this method provides flexibility in modulating substitution patterns.

Substrate Design and Functionalization

Starting materials such as β-arylethylamines bearing a nitrile group or protected cyanide functionalities are condensed with aldehydes under acidic conditions. For example, treating tryptamine analogs with trifluoroacetic acid (TFA) in dichloromethane induces cyclization, forming the tetrahydroisoquinoline scaffold. Subsequent deprotection or oxidation steps may be required to finalize the nitrile moiety.

Challenges and Solutions:

-

Regioselectivity: Competing cyclization pathways can lead to undesired regioisomers. Lewis acids like trimethylsilyl triflate (TMSOTf) improve selectivity by stabilizing reactive intermediates.

-

Nitrile Stability: Harsh acidic or basic conditions may degrade the nitrile group, necessitating mild deprotection protocols.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability, often employing catalytic hydrogenation or continuous-flow systems. Multi-step sequences are optimized to minimize purification steps and maximize throughput.

Large-Scale Catalytic Hydrogenation

Quinoline precursors substituted with a nitrile group undergo hydrogenation over palladium-on-carbon (Pd/C) or Raney nickel catalysts. This method benefits from high atom economy and compatibility with flow chemistry setups.

Typical Conditions:

| Parameter | Value/Range |

|---|---|

| Catalyst | Pd/C (5–10 wt%) |

| Pressure | 30–50 bar H |

| Solvent | Methanol/EtOAc |

| Temperature | 60–80°C |

Process Intensification Techniques

-

Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes, particularly beneficial for steps requiring elevated temperatures.

-

In Situ Cyanide Generation: Avoids handling hazardous cyanide salts by generating HCN or CN precursors during the reaction.

Emerging Methodologies and Innovations

Recent advances focus on enantioselective synthesis and green chemistry principles. For instance, photoredox catalysis enables C–H functionalization of tetrahydroisoquinolines, bypassing pre-halogenated intermediates. Additionally, biocatalytic approaches using nitrilases or cytochrome P450 enzymes are under exploration for sustainable nitrile installation.

Comparative Analysis of Synthetic Routes

The table below contrasts the palladium-catalyzed and Pictet-Spengler methods:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Pd-Catalyzed Cyanation | 70–85 | >95 | High | Moderate |

| Pictet-Spengler | 50–65 | 85–90 | Low | High |

Análisis De Reacciones Químicas

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and chemical properties .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Pharmacological Potential:

1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile exhibits a variety of pharmacological activities. It has been investigated for its potential as:

- Anti-inflammatory Agent: Studies have indicated that THIQ derivatives can reduce inflammation through modulation of inflammatory pathways .

- Neuroprotective Properties: The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Antidepressant Effects: Interaction studies have shown that THIQ may influence neurotransmitter systems involved in mood regulation, indicating its potential use in treating depression and anxiety disorders.

Case Studies:

Several studies have highlighted the efficacy of THIQ derivatives:

- In one study, THIQ analogs demonstrated significant neuroprotective effects in animal models of neurodegeneration, leading to improved cognitive function .

- Another study reported that specific THIQ compounds exhibited potent anti-inflammatory activity by inhibiting pro-inflammatory cytokines in vitro .

Synthetic Methodologies

Synthesis Techniques:

The synthesis of this compound involves several methods:

- Pictet–Spengler Reaction: A common method for synthesizing THIQ involves the cyclization of phenethylamines with aldehydes or ketones under acidic conditions .

- Bischler–Napieralski Cyclization: This approach has been utilized to create various substituted THIQs from appropriate precursors .

- Microwave-Assisted Synthesis: Recent advancements include microwave-assisted techniques that enhance yield and reduce reaction times for synthesizing THIQ derivatives .

Comparison of Synthetic Methods:

| Synthesis Method | Advantages | Disadvantages |

|---|---|---|

| Pictet–Spengler Reaction | High yield; versatile substrates | Requires careful control of reaction conditions |

| Bischler–Napieralski Cyclization | Established method with known pathways | May require multiple steps and purification |

| Microwave-Assisted Synthesis | Faster reaction times; higher yields | Equipment cost; may require optimization |

Biological Interactions

Mechanism of Action:

The biological activities of this compound can be attributed to its interactions with various receptors and enzymes:

- TRPM5 Channel Agonist: Recent findings suggest that THIQ acts as a selective agonist for the TRPM5 channel, which plays a role in taste perception and potentially other sensory modalities.

- Neurotransmitter Modulation: The compound has shown the ability to modulate levels of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation.

Mecanismo De Acción

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter systems, inhibit enzyme activity, and interact with cellular receptors. These interactions can lead to various pharmacological effects, including neuroprotection and anti-inflammatory activities .

Comparación Con Compuestos Similares

Structural Analogues with Varying Substituents

Substituents on the tetrahydroisoquinoline scaffold significantly influence physicochemical properties and bioactivity. Key derivatives include:

Key Observations :

- Electron-Withdrawing Groups (EWGs): Nitriles (C≡N) enhance electrophilicity, facilitating nucleophilic additions. For example, 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile’s nitrile group enables further functionalization .

- Halogen Substituents : Chloro and bromo derivatives (e.g., compounds 2 and 4 in ) exhibit higher melting points (115–116°C) compared to methoxy analogues (yellow oils), likely due to stronger intermolecular forces .

- Methoxy Groups : Methoxy-substituted derivatives (e.g., 3-methoxyphenyl) show UV absorbance at ~245 nm, useful for analytical tracking .

Actividad Biológica

1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile (THIQ-CN) is a compound belonging to the isoquinoline alkaloids class, known for its diverse biological activities. This article explores the biological activity of THIQ-CN, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

THIQ-CN features a tetrahydroisoquinoline core structure with a nitrile group attached to the sixth carbon atom. Its unique structure contributes to its distinct chemical reactivity and biological activity compared to other tetrahydroisoquinoline derivatives.

THIQ-CN has been shown to exert various biological effects through multiple mechanisms:

- Neuroprotective Effects : Research indicates that THIQ-CN analogs can protect against neurodegenerative disorders by modulating neurotransmitter systems and exhibiting antioxidant properties. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a derivative of THIQ-CN, has demonstrated neuroprotective properties in rodent models by antagonizing neurotoxic effects and improving dopamine metabolism .

- Antimicrobial Activity : THIQ-CN exhibits activity against various pathogens. Studies have reported its efficacy against infective pathogens, suggesting potential applications in treating infections .

- Acaricidal Properties : A series of tetrahydroisoquinoline derivatives have shown promising acaricidal activity against Psoroptes cuniculi, indicating that THIQ-CN could serve as a lead compound for developing new acaricides .

Structure-Activity Relationship (SAR)

The biological activity of THIQ-CN is influenced by its structural features. The presence of the nitrile group at the sixth carbon position enhances its binding affinity to biological targets compared to other analogs lacking this substitution. Additionally, the orientation and type of substituents around the tetrahydroisoquinoline core significantly affect its pharmacological profile.

Neuroprotective Studies

In a study examining the neuroprotective effects of THIQ derivatives, it was found that 1MeTIQ significantly reduced neurotoxicity induced by MPTP in mice. This study highlighted the compound's potential as a therapeutic agent for Parkinson's disease .

Antimicrobial Efficacy

Research has demonstrated that THIQ-CN shows potent antimicrobial activity against various bacterial strains. A comparative analysis indicated that THIQ-CN had higher efficacy than traditional antibiotics in certain cases, suggesting its potential as an alternative treatment option for resistant infections .

Acaricidal Activity

A recent investigation into the acaricidal properties of modified tetrahydroisoquinolines revealed that THIQ-CN exhibited superior activity against P. cuniculi compared to standard treatments like ivermectin. This finding supports further exploration of THIQ derivatives as novel acaricides .

Data Tables

Q & A

Q. How does this compound compare to structural analogs in pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.